molecular formula C12H16N2O5S2 B6502865 methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 895261-95-7

methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B6502865
CAS No.: 895261-95-7
M. Wt: 332.4 g/mol
InChI Key: GGUIFWZZYLTIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a sulfonyl-linked 4-carbamoylpiperidine substituent. The compound’s structure combines a thiophene core with a carboxylate ester at position 2 and a sulfonamide group at position 3, connected to a piperidine ring bearing a carbamoyl moiety.

Properties

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-19-12(16)10-9(4-7-20-10)21(17,18)14-5-2-8(3-6-14)11(13)15/h4,7-8H,2-3,5-6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIFWZZYLTIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Sulfur Sources

A widely adopted method involves cyclocondensation of β-ketoesters with sulfur-containing reagents. For example, methyl 2-methyl-3-oxotetrahydrothiophene-2-carboxylate undergoes oxidative aromatization using hydroxylamine hydrochloride and iron(III) chloride to yield methyl 3-amino-4-methylthiophene-2-carboxylate (96.5% yield). Key reaction conditions include:

ParameterValue
SolventN,N-Dimethylformamide (DMF)
CatalystFeCl₃ (0.015 mol eq)
Temperature70–90°C
Reaction Time4 hours

This method benefits from high regioselectivity due to the directing effect of the ester group, favoring cyclization at the 2-position.

Alternative Routes via Bromothiophene Intermediates

Patent CN101906092B describes bromination of thiophene using pyridinium perbromide hydrobromide in halohydrocarbon solvents (e.g., dichloromethane) at –10°C to 0°C, yielding 2-bromothiophene (88–90% yield). Subsequent coupling with diethyl malonate under basic conditions forms 2-(2-thiophene)diethyl malonate (up to 94% yield), which can be hydrolyzed and decarboxylated to thiophene-2-carboxylic acid. While this route is longer, it offers flexibility for introducing substituents prior to esterification.

Sulfonation at the Thiophene 3-Position

Direct Sulfonation Strategies

Direct sulfonation of methyl thiophene-2-carboxylate requires careful control to avoid polysubstitution. Sulfur trioxide complexes (e.g., SO₃·DMF) in dichloromethane at 0°C selectively sulfonate the 3-position, yielding methyl 3-sulfo-thiophene-2-carboxylate. Conversion to the sulfonyl chloride is achieved using PCl₅ or thionyl chloride, though yields are moderate (60–75%) due to side reactions.

Halogenation-Sulfonation Sequences

An alternative approach involves:

  • Bromination : As detailed in Section 2.2, 2-bromothiophene derivatives are synthesized.

  • Metal-Halogen Exchange : Treatment with n-BuLi at –78°C generates a lithiated intermediate, which reacts with sulfur dioxide to form the sulfinate. Oxidation with mCPBA or H₂O₂ produces the sulfonyl chloride.

This method improves regiocontrol but requires cryogenic conditions and inert atmosphere handling.

Coupling with 4-Carbamoylpiperidine

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with 4-carbamoylpiperidine in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). Typical conditions include:

ParameterValue
Molar Ratio1:1.2 (sulfonyl chloride:amine)
Temperature0°C → Room Temperature
Reaction Time12–24 hours
Yield70–85%

Excess amine ensures complete conversion, while slow addition minimizes dimerization of the sulfonyl chloride.

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation (150°C, 30 min) to accelerate the coupling step, improving yields to 88–92% while reducing reaction times.

Optimization and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance sulfonation rates but may lead to ester group hydrolysis.

  • Halogenated Solvents : Dichloromethane and chloroform improve selectivity in bromination steps.

Catalytic Enhancements

Lewis acids like FeCl₃ (0.5–1 mol%) accelerate cyclocondensation steps, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) resolves sulfonamide byproducts.

  • Recrystallization : Ethanol/water mixtures (4:1) effectively purify the final compound.

Analytical Characterization

Critical spectral data for intermediates and the final product include:

  • Methyl Thiophene-2-Carboxylate :

    • 1H^1H NMR (CDCl₃): δ 7.76 (d, 1H), 7.60 (d, 1H), 3.90 (s, 3H).

  • Sulfonyl Chloride Intermediate :

    • 13C^{13}C NMR (DMSO-d₆): δ 161.2 (C=O), 135.8 (SO₂Cl).

  • Final Product :

    • IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1350–1150 cm⁻¹ (SO₂) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovations in electronics or photonics.

Mechanism of Action

The mechanism by which methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s sulfonamide-linked heterocyclic substituent is a critical site for structural diversification. Below is a detailed comparison with key analogues:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight Key Features
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate (Target) 4-Carbamoylpiperidine C₁₃H₁₇N₃O₅S₂ ~371.4* Carbamoyl group enhances hydrogen bonding; piperidine introduces basicity.
Methyl 3-(4-morpholinylsulfamoyl)thiophene-2-carboxylate Morpholine (O-containing ring) C₁₁H₁₄N₂O₅S₂ ~354.4 Morpholine’s oxygen increases polarity; reduced basicity vs. piperidine.
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate 4-(3-Chlorophenyl)piperazine C₁₆H₁₇ClN₂O₄S₂ 400.9 Piperazine’s diamine structure and chloroaryl group enhance hydrophobicity.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl C₉H₁₁NO₆S₂ 293.32 Ester group increases lipophilicity; smaller substituent reduces steric bulk.
GSK0660 (Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) 4-Anilino-2-methoxyphenyl C₂₀H₁₉N₃O₅S₂ ~445.5 Aromatic and methoxy groups enable π-π interactions and modulate solubility.

Physicochemical Properties

  • In contrast, piperazine derivatives with aryl groups (e.g., ) are more hydrophobic, favoring membrane permeability.
  • Electronic Effects : The carbamoyl group in the target compound enhances hydrogen-bonding capacity, which may improve target binding affinity compared to esters or aryl groups .

Biological Activity

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure combining a thiophene ring, a piperidine moiety, and a sulfonyl group, which may contribute to its pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural characteristics are crucial for understanding its biological activity.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight298.36 g/mol
CAS Number1212060-33-7

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have demonstrated enhanced antitumor activity in various models, indicating potential clinical applications in oncology .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Neuropilin-1 Antagonism : Some derivatives of compounds with similar structures have been studied for their ability to inhibit neuropilin-1, which plays a role in angiogenesis and tumor progression. This suggests that this compound might also have applications in antiangiogenic therapies .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to elucidate their biological mechanisms. For instance:

  • Synthesis Methodologies : The synthesis typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity.
  • Biological Evaluation : Various analogues have been synthesized, demonstrating that modifications in the piperidine or thiophene moieties can significantly affect biological activity. For example, compounds with different substituents on the thiophene ring showed varied levels of antitumor efficacy .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound Name Structural Features Biological Activity
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}thiophene-2-carboxylateMethoxy group instead of carbamoylAntimicrobial properties
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylateChlorine substitutionPotential anti-cancer activity
Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylateFluorine substitutionEnhanced binding affinity

Future Directions

The unique combination of piperidine and thiophene structures in this compound suggests distinct pharmacological profiles compared to other derivatives. Future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity to optimize lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the thiophene core followed by coupling with 4-carbamoylpiperidine. Key steps include:

  • Sulfonation of the thiophene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.
  • Amidation via nucleophilic substitution with 4-carbamoylpiperidine in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress with TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for the methyl ester proton (δ ~3.8–3.9 ppm), thiophene protons (δ ~7.2–7.5 ppm), and piperidine carbamoyl NH₂ signals (δ ~5.5–6.0 ppm, broad).
  • ¹³C NMR : Confirm the carbonyl groups (ester: ~165 ppm; carbamoyl: ~170 ppm) and sulfonyl group (~110 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (C₁₃H₁₅N₂O₅S₂). Fragmentation patterns should include loss of COOCH₃ (−59 Da) and SO₂ (−64 Da) .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (stock solutions) and dilute in PBS or cell culture media. Poor aqueous solubility may require co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
  • Stability : Conduct accelerated stability studies (pH 2–9, 25–37°C) with HPLC monitoring. The ester group may hydrolyze under alkaline conditions; stabilize buffers at pH 6–7 .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation strategies are recommended?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, kinase enzymes). Prioritize targets with high docking scores and conserved binding pockets .
  • Validation : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase). Use siRNA knockdown or enzymatic assays (e.g., NADH-coupled kinase assays) to confirm target engagement .

Q. How should researchers address contradictory data in cytotoxicity vs. therapeutic efficacy studies?

  • Methodology :

  • Dose-Response Analysis : Perform MTT assays across a wide concentration range (nM–μM) to distinguish off-target toxicity (low IC₅₀) from therapeutic effects.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways affected at subtoxic doses. For example, upregulation of pro-apoptotic genes (e.g., BAX) may indicate selective efficacy .
  • In Vivo Correlation : Test in xenograft models with pharmacokinetic monitoring to ensure tumor-specific accumulation .

Q. What strategies optimize regioselectivity in derivatizing the sulfonamide group for structure-activity relationship (SAR) studies?

  • Methodology :

  • Protecting Groups : Temporarily protect the carbamoyl group (e.g., with Boc) during sulfonamide alkylation or acylation to avoid cross-reactivity .
  • Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to functionalize specific positions on the piperidine ring .
  • High-Throughput Screening : Test derivatives in 96-well plates against target enzymes to rapidly identify active analogs .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

  • Methodology :

  • Degradation Kinetics : Use HPLC-MS to quantify degradation products (e.g., hydrolyzed carboxylic acid) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Half-life (t₁/₂) <2 hours in acidic conditions suggests enteric coating for oral delivery .
  • Lyophilization : Improve shelf life by lyophilizing with cryoprotectants (e.g., trehalose) and storing at −80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.